3-({[2-(4H-1,2,4-triazol-4-yl)pyridin-4-yl]carbonyl}amino)benzoic acid
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Overview
Description
3-[2-(4H-1,2,4-TRIAZOL-4-YL)PYRIDINE-4-AMIDO]BENZOIC ACID is a complex organic compound that features a triazole ring, a pyridine ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4H-1,2,4-TRIAZOL-4-YL)PYRIDINE-4-AMIDO]BENZOIC ACID typically involves multi-step organic reactionsThe final step involves the amidation of the benzoic acid with the pyridine-triazole intermediate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent selection, temperature control, and purification methods are critical factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4H-1,2,4-TRIAZOL-4-YL)PYRIDINE-4-AMIDO]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: The compound can be reduced to modify the functional groups attached to the triazole and pyridine rings.
Substitution: Halogenation and other substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of the triazole ring, while substitution reactions can introduce halogen atoms into the aromatic rings .
Scientific Research Applications
3-[2-(4H-1,2,4-TRIAZOL-4-YL)PYRIDINE-4-AMIDO]BENZOIC ACID has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[2-(4H-1,2,4-TRIAZOL-4-YL)PYRIDINE-4-AMIDO]BENZOIC ACID involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(1′,2′,4′-triazol-1′-yl)pyridine: Another triazole-pyridine compound with similar coordination chemistry properties.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Shares the triazole and benzoic acid moieties but lacks the pyridine ring.
Uniqueness
3-[2-(4H-1,2,4-TRIAZOL-4-YL)PYRIDINE-4-AMIDO]BENZOIC ACID is unique due to its combination of the triazole, pyridine, and benzoic acid moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C15H11N5O3 |
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Molecular Weight |
309.28 g/mol |
IUPAC Name |
3-[[2-(1,2,4-triazol-4-yl)pyridine-4-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C15H11N5O3/c21-14(19-12-3-1-2-11(6-12)15(22)23)10-4-5-16-13(7-10)20-8-17-18-9-20/h1-9H,(H,19,21)(H,22,23) |
InChI Key |
NIRZNOKJTAUQFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=NC=C2)N3C=NN=C3)C(=O)O |
Origin of Product |
United States |
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